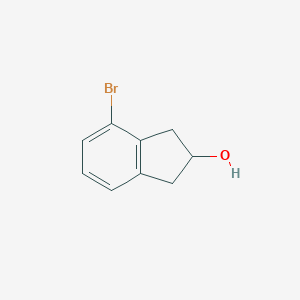

4-bromo-2,3-dihydro-1H-inden-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

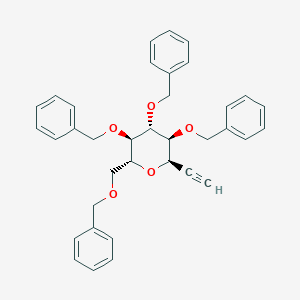

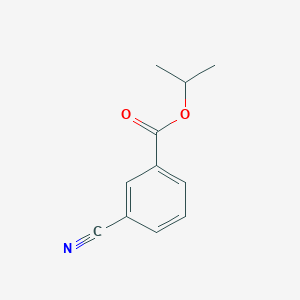

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a chemical compound with the CAS Number: 125141-73-3. It has a molecular weight of 213.07 and its IUPAC name is 4-bromo-2,3-dihydro-1H-inden-2-ol . It is stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for “4-bromo-2,3-dihydro-1H-inden-2-ol” is 1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-bromo-2,3-dihydro-1H-inden-2-ol” is a solid at room temperature . It has a boiling point of 311.9±42.0C at 760 mmHg .科学的研究の応用

Application 1: Antibacterial and Antifungal Studies

- Summary of the Application: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results or Outcomes: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Application 2: Antiviral Activity

- Summary of the Application: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been prepared and reported as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application 3: Antioxidant Activity

- Summary of the Application: Indole derivatives have been found to possess antioxidant activity, which can help in neutralizing harmful free radicals in the body .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antioxidant activity of indole derivatives can contribute to the prevention of various diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative diseases .

Application 4: Anticancer Activity

- Summary of the Application: Indole derivatives have been reported to exhibit anticancer activity, making them potential candidates for cancer treatment .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The anticancer activity of indole derivatives can be utilized in the development of new therapeutic agents for various types of cancer .

Application 5: Antidiabetic Activity

- Summary of the Application: Indole derivatives have been found to possess antidiabetic activity, which can be beneficial in the management of diabetes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antidiabetic activity of indole derivatives can contribute to the development of new drugs for the treatment of diabetes .

Application 6: Antimalarial Activity

- Summary of the Application: Indole derivatives have been found to possess antimalarial activity, which can be beneficial in the treatment of malaria .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The antimalarial activity of indole derivatives can contribute to the development of new drugs for the treatment of malaria .

Safety And Hazards

将来の方向性

While specific future directions for “4-bromo-2,3-dihydro-1H-inden-2-ol” are not available, indene derivatives have been identified as a promising skeleton for the development of novel retinoic acid receptor α (RARα) agonists . This suggests potential future research directions in the development of new drugs.

特性

IUPAC Name |

4-bromo-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFAUPNXZOKWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2,3-dihydro-1H-inden-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)